2-Amino-2-(5-chloro-2-methoxyphenyl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-2-(5-chloro-2-methoxyphenyl)ethan-1-ol is an organic compound with the molecular formula C9H12ClNO2 It is characterized by the presence of an amino group, a chloro-substituted aromatic ring, and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(5-chloro-2-methoxyphenyl)ethan-1-ol typically involves the reaction of 5-chloro-2-methoxybenzaldehyde with nitromethane to form a nitrostyrene intermediate. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride (LiAlH4), to yield the desired amino alcohol.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(5-chloro-2-methoxyphenyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The amino alcohol can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group in the intermediate can be reduced to an amino group.
Substitution: The chloro group on the aromatic ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of the amino alcohol.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
2-Amino-2-(5-chloro-2-methoxyphenyl)ethan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in the development of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-2-(5-chloro-2-methoxyphenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the chloro and methoxy groups can influence the compound’s lipophilicity and binding affinity. These interactions can modulate various biological processes, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-(5-chloro-2-methoxyphenyl)acetic acid: Similar structure but with a carboxylic acid group instead of an alcohol group.
2-(4-Methoxyphenyl)ethanol: Similar structure but lacks the amino and chloro groups.
Benzoic acid, 2-amino-5-chloro-, methyl ester: Similar aromatic structure with different functional groups.
Uniqueness
2-Amino-2-(5-chloro-2-methoxyphenyl)ethan-1-ol is unique due to the combination of its amino, chloro, and methoxy groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C9H12ClNO2 |
---|---|
Molecular Weight |
201.65 g/mol |
IUPAC Name |
2-amino-2-(5-chloro-2-methoxyphenyl)ethanol |
InChI |
InChI=1S/C9H12ClNO2/c1-13-9-3-2-6(10)4-7(9)8(11)5-12/h2-4,8,12H,5,11H2,1H3 |
InChI Key |
QURGNXDDBWLYOV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.